Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to yield different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and carboxylate functional groups. This combination of features provides the compound with distinct chemical reactivity and potential biological activities compared to its similar counterparts .
Properties
Molecular Formula |
C15H27NO3 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-11-15(9-12(16)10-17)7-5-4-6-8-15/h12,17H,4-11H2,1-3H3 |
InChI Key |
KGYVYPKSRDCPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1CO |
Origin of Product |
United States |
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